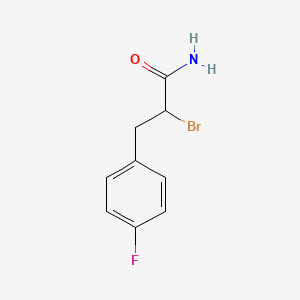

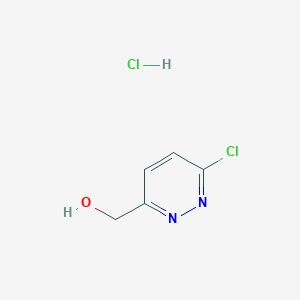

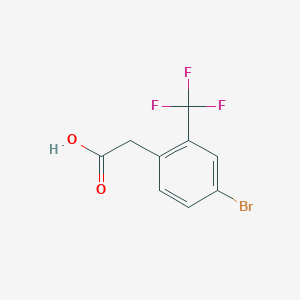

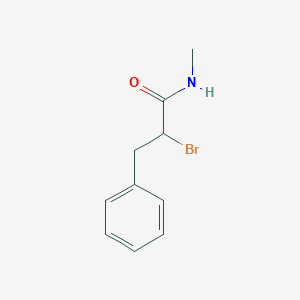

4-Bromo-2-(trifluoromethyl)phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound can be synthesized by the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with potassium acetate in a solvent such as dimethylformamide.Molecular Structure Analysis

The molecular formula of “4-Bromo-2-(trifluoromethyl)phenylacetic acid” is C9H6BrF3O2 . The molecular weight is 283.04 .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

One prominent application of this compound is in the field of chemical synthesis, where it serves as a precursor or intermediate in the creation of complex molecules. For instance, a study by Vincek and Booth (2009) highlights a novel approach to synthesizing 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol Phenylacetate, utilizing mixed trifluoroacetyl phenylacetyl anhydride in a cascade reaction without additional solvents. This process underscores the utility of halophenyl derivatives in facilitating efficient synthetic pathways to bioactive compounds (Vincek & Booth, 2009).

Material Science and Polymer Research

In material science, derivatives of 4-Bromo-2-(trifluoromethyl)phenylacetic acid contribute to the development of advanced materials. Choi et al. (2010) reported the synthesis and characterization of polyimides from triphenylamine-based diamine monomers with thiophene or trifluoromethyl side groups. These materials exhibit high glass transition temperatures, thermal stability, and unique optical properties, making them suitable for various applications, including electronics and photonics (Choi, Cho, & Yoon, 2010).

Analytical Chemistry Techniques

Another significant application is in the field of analytical chemistry, where halogenated phenylacetic acids are utilized in derivatization techniques. Ingalls et al. (1984) described the use of 4'-bromophenacyl trifluoromethanesulfonate for preparing carboxylic acid derivatives for spectrophotometric detection in high-performance liquid chromatography (HPLC). This method enhances the analytical capabilities for monitoring and quantifying carboxylic acids in complex mixtures (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Environmental and Biochemical Studies

In environmental and biochemical contexts, the metabolites of halogenated phenylacetic acids, including those similar to this compound, have been studied to understand the metabolic pathways in organisms. For example, research by Kanamori et al. (2002) on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various urinary metabolites, providing insight into the biotransformation processes of halogenated compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety and Hazards

The safety information available indicates that “4-Bromo-2-(trifluoromethyl)phenylacetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The compound is a synthetic reagent used in various chemical reactions

Mode of Action

The mode of action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid is primarily chemical rather than biological. It is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Biochemical Pathways

As a chemical reagent, it is involved in the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling . The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The results of the action of this compound are primarily observed at the chemical level. It is used as a reagent in chemical reactions, contributing to the formation of new compounds . The specific molecular and cellular effects would depend on the context of its use.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the outcomes of chemical reactions involving this compound can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-(trifluoromethyl)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . These interactions are crucial for its role in biochemical processes, influencing the activity and function of the involved biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause respiratory irritation and serious eye damage . These effects highlight its potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound undergoes diolefination mediated by mono-N-protected amino acid ligands, which is a critical aspect of its molecular mechanism . These interactions are essential for understanding how the compound influences biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been classified as harmful in contact with skin and if inhaled, indicating potential long-term effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound can cause toxic or adverse effects, such as skin irritation and serious eye damage . Understanding these dosage effects is essential for determining safe and effective concentrations for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands . These interactions are critical for its role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are essential for its activity and function. It has been noted to cause respiratory irritation, indicating its potential distribution in respiratory tissues .

Propriétés

IUPAC Name |

2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXXBLDSUVCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214339-48-6 |

Source

|

| Record name | 2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)